molecular formula C16H16BrN5O2 B12162595 1-(4-bromophenyl)-N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-5-oxopyrrolidine-3-carboxamide

1-(4-bromophenyl)-N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B12162595
M. Wt: 390.23 g/mol
InChI Key: YWDNYIGJWHXMMD-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes a bromophenyl group, a cyclopropyl-substituted triazole ring, and a pyrrolidine carboxamide moiety. Its unique structure suggests potential utility in medicinal chemistry, particularly in the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromophenyl)-N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and an appropriate nitrile.

    Pyrrolidine Ring Formation: This step involves the construction of the pyrrolidine ring, often through a cyclization reaction of a suitable precursor.

    Amide Bond Formation: The final step involves coupling the triazole and pyrrolidine intermediates through an amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the triazole and pyrrolidine moieties.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or thiols can be used.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the bromine atom can yield various substituted phenyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound in the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Biological Research: The compound can serve as a tool for studying biological pathways and mechanisms, especially those involving triazole and pyrrolidine derivatives.

    Industrial Applications: It may find use in the synthesis of advanced materials or as an intermediate in the production of other complex organic molecules.

Mechanism of Action

The exact mechanism of action of 1-(4-bromophenyl)-N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-5-oxopyrrolidine-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The triazole ring is known for its ability to bind to metal ions, which could play a role in its biological activity. The pyrrolidine moiety may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)-N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-5-oxopyrrolidine-3-carboxamide
  • 1-(4-Fluorophenyl)-N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-5-oxopyrrolidine-3-carboxamide

Comparison: Compared to its analogs, 1-(4-bromophenyl)-N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-5-oxopyrrolidine-3-carboxamide may exhibit different reactivity and biological activity due to the presence of the bromine atom. Bromine, being larger and more electronegative than chlorine or fluorine, can influence the compound’s electronic properties and interactions with biological targets, potentially enhancing its efficacy or selectivity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C16H16BrN5O2

Molecular Weight

390.23 g/mol

IUPAC Name

1-(4-bromophenyl)-N-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C16H16BrN5O2/c17-11-3-5-12(6-4-11)22-8-10(7-13(22)23)15(24)19-16-18-14(20-21-16)9-1-2-9/h3-6,9-10H,1-2,7-8H2,(H2,18,19,20,21,24)

InChI Key

YWDNYIGJWHXMMD-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=NN2)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)Br

Origin of Product

United States

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